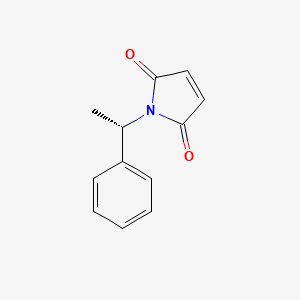

(S)-(-)-N-(1-Phenylethyl)maleimide

Übersicht

Beschreibung

(S)-(-)-N-(1-Phenylethyl)maleimide is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-(-)-N-(1-Phenylethyl)maleimide is a chiral maleimide derivative that has garnered attention for its potential therapeutic applications and biological activities. This compound, due to its unique structural characteristics, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 201.23 g/mol

- Melting Point : 33 °C

- Optical Activity : [α] −61°, c = 2 in ethanol

The compound features a maleimide ring, which is known for its ability to undergo nucleophilic attack, forming covalent bonds with thiol groups in proteins and peptides. This reactivity is crucial for its biological activity.

The mechanism of action of this compound primarily involves its interaction with thiol-containing biomolecules. The compound can form stable thioether bonds with cysteine residues in proteins, leading to modulation of protein function and activity. This covalent modification can influence various cellular processes, including:

- Enzyme activity modulation

- Protein-protein interactions

- Signal transduction pathways

Antioxidant Properties

Research indicates that this compound can protect cells from oxidative stress by stabilizing thiol groups, thus preventing their oxidation. This property is particularly relevant in studies focusing on diseases associated with oxidative damage.

Derivatization Efficiency

A comparative study highlighted the efficiency of this compound as a derivatizing agent for thiols in biological samples. It was found to enhance ionization during mass spectrometry analysis significantly, improving the detection sensitivity of thiol compounds when compared to other maleimides like N-ethyl maleimide (NEM). The results are summarized in the table below:

| Reagent | Ionization Enhancement | Side Reactions | Stability |

|---|---|---|---|

| N-(1-Phenylethyl)maleimide | 2.1x to 5.7x | More extensive | Poor for some thiols |

| N-Ethylmaleimide | Moderate | Fewer side reactions | Better stability |

This data emphasizes the dual nature of this compound's reactivity: while it provides enhanced sensitivity in analytical applications, it also poses challenges due to side reactions.

Clinical Applications

One notable application of this compound involves its use in newborn screening for homocysteine levels. A study demonstrated that the compound could effectively derivatize homocysteine, allowing for accurate quantification through mass spectrometry techniques. This method showed promise in distinguishing between healthy newborns and those with metabolic disorders such as homocystinuria (HCU), thereby facilitating early diagnosis and intervention .

Research on Chiral Interactions

In various studies, this compound has been employed to explore chiral interactions within biological systems. Its unique stereochemistry allows researchers to investigate how chirality affects biological activity and interaction dynamics, providing insights into drug design and development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent Development:

(S)-(-)-N-(1-Phenylethyl)maleimide serves as a critical building block in the synthesis of potential therapeutic agents. Its ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in drug design and development. The compound can selectively modify active sites, leading to either activation or inhibition of enzymatic functions depending on the target protein context .

Biological Activity:

Research indicates that this compound has significant biological activities, including antioxidant properties and enzyme modulation. It protects thiols from oxidation and enhances the stability of proteins by forming stable thioether bonds through Michael addition reactions with thiol groups .

Chemical Synthesis

Precursor for Heterocyclic Compounds:

this compound is utilized as a precursor for synthesizing various heterocyclic compounds. These compounds often exhibit diverse biological activities and have potential applications in pharmaceuticals .

Derivatization Agent:

The compound is also used as a derivatization agent for thiols, improving their detection and quantification in biochemical assays. It has been compared to other derivatizing agents such as N-ethyl maleimide (NEM), showing superior ionization enhancement for thiols during liquid chromatography-mass spectrometry (LC-MS) analysis .

Analytical Chemistry

Thiol Quantification:

In analytical chemistry, this compound is employed to selectively derivatize homocysteine and other thiols, facilitating their quantification in biological samples. Studies have demonstrated its effectiveness in protecting reduced thiols during sample manipulation, making it an essential tool for evaluating oxidative stress biomarkers .

Case Study 1: Comparative Analysis of Derivatizing Agents

A study systematically compared this compound with N-ethyl maleimide regarding their efficiency in thiol derivatization. The results indicated that while both agents effectively derivatized thiols, this compound provided better ionization enhancement and selectivity under specific conditions .

| Property | This compound | N-Ethyl Maleimide |

|---|---|---|

| Ionization Enhancement | 2.1x to 5.7x | Moderate |

| Selectivity | High | Moderate |

| Stability of Derivatives | Moderate | Low |

Case Study 2: Antioxidant Properties

In another study, this compound demonstrated significant antioxidant properties by protecting thiols from oxidation more effectively than other derivatizing agents. This property is crucial for maintaining the integrity of biological samples during analysis .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

(S)-(-)-N-(1-Phenylethyl)maleimide participates in 1,3-dipolar cycloadditions with nitrilimines, forming dihydropyrrolo[3,4-c]pyrazole derivatives. These reactions are stereospecific, leveraging the compound’s chiral center to induce enantioselectivity.

Example Reaction:

Reaction with C-(4-acetoxyphenyl)-N-phenyl hydrazonyl chloride yields a cycloadduct with two fused five-membered rings (Fig. 1) .

Key Observations:

-

Diastereoselectivity is influenced by the chiral center of the maleimide.

-

The product’s absolute configuration (S) was confirmed via Bayesian analysis of Bijvoet differences .

Michael Addition Reactions

The compound acts as a Michael acceptor in enantioselective additions, forming succinimide derivatives.

With Nitroolefins

Takemoto’s bifunctional thiourea catalysts enable asymmetric Michael additions between this compound and β-nitrostyrenes :

| Catalyst | Solvent | Time (h) | Yield | ee (%) |

|---|---|---|---|---|

| Takemoto’s 1c | Toluene | 10 | 85% | 94 |

| Quinine | Toluene | 10 | 74% | 93 |

Mechanistic Insight:

-

The thiourea moiety activates β-nitrostyrene via hydrogen bonding.

-

Tertiary amine deprotonates the maleimide, enabling Si-face attack (Scheme 2) .

With Aldehydes

In proline-catalyzed reactions, this compound reacts with isobutyraldehyde to form γ-lactams:

| Catalyst | Additive | Conv (%) | ee (%) |

|---|---|---|---|

| L-Phe | Benzoic acid | 73 | 97 |

| L-Trp | None | 91 | 95 |

Substitution Reactions

The maleimide’s electrophilic carbonyl groups undergo nucleophilic substitution, forming functionalized derivatives.

Example:

Reaction with alkyl halides under basic conditions yields N-substituted maleimides :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 70°C | N-Benzylmaleimide | 82% |

| Allyl chloride | Et₃N, CH₂Cl₂, rt | N-Allylmaleimide | 80% |

Biological Interactions

This compound reacts with cysteine residues in proteins via Michael addition, forming stable thioether bonds. This reactivity underpins its use in:

-

Bioconjugation: Labeling antibodies or enzymes for targeted drug delivery.

-

Proteomics: Probing protein structure and function.

Kinetic Data:

-

Reaction rate with cysteine: at pH 7.4.

Eigenschaften

IUPAC Name |

1-[(1S)-1-phenylethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZXUQWQRVKGAH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424901 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60925-76-0 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.